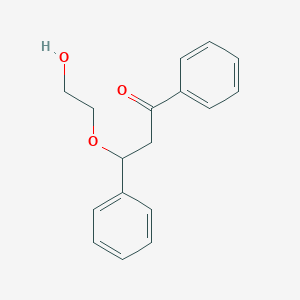
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is a chemical compound with the molecular formula C17H18O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanone group attached to a diphenyl structure with a hydroxyethoxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenylpropanone with ethylene glycol under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The hydroxyethoxy group enhances the solubility and compatibility of the compound with various substrates .
Comparación Con Compuestos Similares
2-Hydroxy-2-methylpropiophenone: Another photoinitiator used in polymerization reactions.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its applications in organic synthesis.
Uniqueness: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is unique due to its specific structure, which combines the properties of a ketone and an ether. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications, particularly in the field of photopolymerization.
Propiedades
Número CAS |
652146-33-3 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-(2-hydroxyethoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c18-11-12-20-17(15-9-5-2-6-10-15)13-16(19)14-7-3-1-4-8-14/h1-10,17-18H,11-13H2 |
Clave InChI |
XCHMKOCYDDCJTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


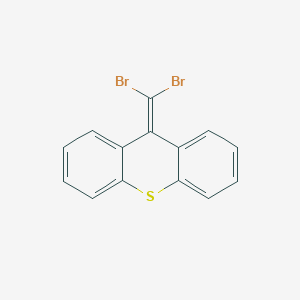

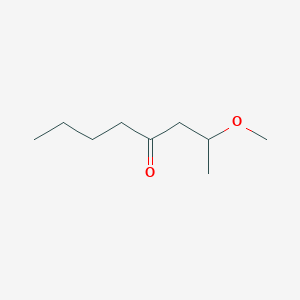
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
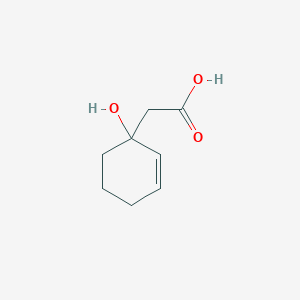
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
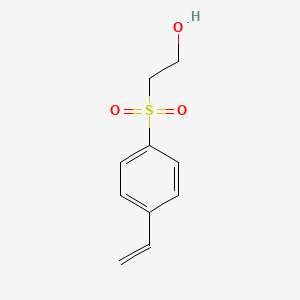
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
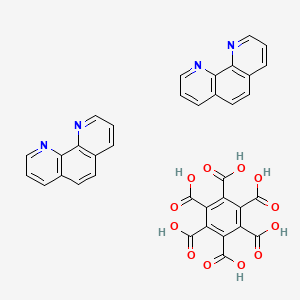
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
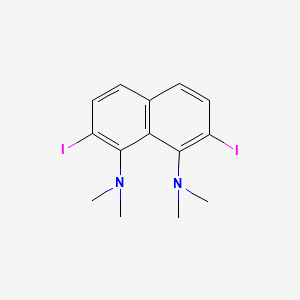
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)

